Iprotiazem
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2R)-4-methyl-2-propan-2-yl-2-[2-[4-[4-[2-(3,4,5-trimethoxyphenyl)ethyl]piperazin-1-yl]butoxy]phenyl]-1,4-benzothiazin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H49N3O5S/c1-27(2)37(36(41)38(3)30-14-8-10-16-34(30)46-37)29-13-7-9-15-31(29)45-24-12-11-18-39-20-22-40(23-21-39)19-17-28-25-32(42-4)35(44-6)33(26-28)43-5/h7-10,13-16,25-27H,11-12,17-24H2,1-6H3/t37-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSLZUBLGGPEVQN-DIPNUNPCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1(C(=O)N(C2=CC=CC=C2S1)C)C3=CC=CC=C3OCCCCN4CCN(CC4)CCC5=CC(=C(C(=C5)OC)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@]1(C(=O)N(C2=CC=CC=C2S1)C)C3=CC=CC=C3OCCCCN4CCN(CC4)CCC5=CC(=C(C(=C5)OC)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H49N3O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20883155 | |
| Record name | Iprotiazem | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20883155 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
647.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
105118-13-6 | |
| Record name | Iprotiazem [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105118136 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Iprotiazem | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20883155 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | IPROTIAZEM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3VPX99Q2D7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Iprotiazem: Mechanisms of Biological Action Preclinical Investigations
Characterization of this compound's Mechanism of Action in Disease-Relevant Preclinical Models
The precise characterization of this compound's mechanism of action in disease-relevant preclinical models is not detailed in the accessible scientific literature. Preclinical models are crucial for understanding how a compound interacts with biological systems in the context of disease, providing insights into its therapeutic potential.
Mechanistic Studies in In Vitro Cell-Based Disease Models
Ex Vivo Investigations of this compound's Action in Tissue Samples from Preclinical Models
Publicly accessible research does not provide specific details on ex vivo investigations of this compound's action in tissue samples from preclinical models. Ex vivo models involve the use of living tissues or organs removed from an organism and maintained in an artificial environment, allowing for the study of drug effects in a more complex and physiologically relevant context than cell cultures . These models bridge the gap between in vitro cell cultures and in vivo animal studies, preserving the tissue's original morphology and complex cellular interactions . For example, human tissue explants from diseased patients can be used to investigate the anti-inflammatory effects of test drugs, offering a more clinically relevant approach by avoiding species differences and providing proof of concept in diseased human tissues .
Systems-Level Analysis of this compound's Impact on Biological Networks in Preclinical Organisms
A systems-level analysis of this compound's impact on biological networks in preclinical organisms is not described in the current public scientific literature. Systems biology aims to understand biological entities at a systemic level, analyzing them as interacting systems rather than individual components . This approach often involves the construction and analysis of biological networks, such as gene regulatory networks, protein-protein interaction networks, and metabolic networks, to understand complex biological patterns and identify major regulators . High-throughput measuring techniques like RNA-sequencing and metabolomics generate large datasets that enable the discovery of complex interactions through computational biology, bioinformatics, and data visualization . Such analyses can provide a holistic view of how a compound perturbs or modulates entire biological systems .
Iprotiazem: Preclinical Pharmacological Profiles and Biological Activities
In Vitro Pharmacological Characterization of Iprotiazem
Comprehensive in vitro characterization of this compound's precise molecular interactions and cellular responses is not widely reported in the current literature.
Receptor Binding and Modulatory Effects on Ligand-Gated Ion Channels
As a recognized calcium channel blocker, this compound is understood to exert its effects through modulation of ion channels . Ligand-gated ion channels are transmembrane proteins that open to allow ion passage in response to chemical messengers, playing critical roles in physiological functions like neuronal signaling and muscle contraction . While this compound's classification suggests an interaction with such channels, specific quantitative data regarding its receptor binding affinities (e.g., Ki values) or detailed modulatory effects on particular ligand-gated ion channel subtypes have not been extensively published in the reviewed literature .
Enzyme Inhibition, Activation Kinetics, and Allosteric Modulation
Enzyme inhibition, activation kinetics, and allosteric modulation are crucial aspects of a compound's pharmacological profile, describing how it interacts with and influences enzyme activity . Allosteric modulation involves a regulator binding to a site distinct from the active site, altering enzyme activity . One patent broadly mentions that certain benzene (B151609) derivatives, including this compound, may promote the existence of neurocytes and the elongation of nervous processes, and increase the enzymatic activity of choline (B1196258) acetyltransferase (ChAT) . However, specific data on this compound's direct enzyme inhibition or activation kinetics, or its allosteric modulatory effects on defined enzymes, are not detailed in the currently available scientific literature .
Functional Cellular Assays for this compound's Biological Responses (e.g., cell proliferation, apoptosis, differentiation)
Modulation of Key Cellular Pathways by this compound in Isolated Systems (e.g., immune cell activation, metabolic shifts)
The modulation of key cellular pathways, including those involved in immune cell activation and metabolic shifts, is a significant area of preclinical investigation . Immune cells undergo metabolic reprogramming upon activation to support their functions, such as increased glycolysis in activated T cells and macrophages . However, specific studies or detailed research findings demonstrating this compound's direct modulation of immune cell activation or its influence on specific metabolic shifts within isolated cellular systems are not extensively documented in the current scientific literature .
Preclinical Efficacy Studies of this compound in Animal Models
Preclinical efficacy studies in animal models are crucial for evaluating the potential therapeutic benefits of a compound before human trials . These models aim to recapitulate aspects of human diseases to assess drug efficacy and safety .
Development and Application of Genetically Engineered and Induced Disease Models for this compound Evaluation
Genetically engineered mouse models (GEMMs) and induced disease models are powerful tools in preclinical research, allowing for the study of disease mechanisms and the evaluation of novel therapeutics . GEMMs involve precise manipulation of the murine genome to mimic human diseases, while induced models are generated through exposure to chemicals or antigens . Despite the widespread use of these models in drug development, specific preclinical efficacy studies or detailed applications of genetically engineered or induced disease models for the evaluation of this compound's therapeutic effects are not found within the scope of the reviewed scientific literature .
Unfortunately, a comprehensive search for detailed preclinical pharmacological profiles and biological activities of this compound, specifically concerning its efficacy assessment in defined preclinical disease models (oncology, neurological, inflammatory), investigation of its effects on pathophysiological endpoints and biomarker modulation, benchmarking against established agents, investigation of combination strategies, and identification of potential resistance mechanisms, did not yield specific information within the available scientific literature.
While this compound is recognized as a chemical compound and has been identified as a vasodilator and a commercial drug featuring the 1,4-thiazin-3-one scaffold, detailed preclinical studies addressing the specific points outlined in sections 3.2.2, 3.2.3, 3.3.1, 3.3.2, and 3.3.3 were not found.
Therefore, it is not possible to generate thorough, informative, and scientifically accurate content for these sections focused solely on this compound, as per the strict content inclusion and exclusion criteria, without introducing information outside the explicit scope of available data or engaging in hallucination.
Synthetic Pathways and Metabolic Transformations of Iprotiazem
Advanced Synthetic Methodologies for Iprotiazem and its Analogues
Chemoenzymatic synthesis combines chemical and enzymatic reaction steps, often offering advantages such as high stereoselectivity and efficiency in producing complex molecules. Biosynthetic approaches involve utilizing biological systems, like microorganisms or plant extracts, as "bio-nanofactories" for material synthesis, which can be environmentally benign and cost-effective. While these approaches represent significant advancements in chemical synthesis, there is no specific information detailing the application of chemoenzymatic or biosynthetic methodologies directly for the synthesis of this compound or its analogues. General discussions on biosynthetic processes exist in the context of other compounds.
The development of novel chemical syntheses for precursors and intermediates is a critical aspect of drug manufacturing, aiming for improved efficiency, yield, and purity. For compounds with complex structures, identifying and characterizing reactive intermediates is crucial. Although this compound is a known compound, specific details regarding novel chemical syntheses of its unique precursors or intermediates are not explicitly described in the available literature. Precursors are fundamental starting materials for chemical synthesis.
Stereoselective and regioselective synthesis are paramount in pharmaceutical chemistry to control the spatial arrangement of atoms (stereoselectivity) and the site of chemical reaction (regioselectivity), which can significantly impact a compound's biological activity. The absence of stereoselectivity in many synthetic organic methods has historically posed challenges in the synthesis of complex molecules. While the importance of these strategies is widely acknowledged for drug derivatives, specific examples or detailed methodologies demonstrating stereoselective or regioselective synthesis of this compound derivatives are not detailed in the provided search results.
Development of Novel Chemical Syntheses for this compound Precursors and Intermediates
In Vitro Metabolic Pathway Investigations of this compound
In vitro metabolic studies are essential for understanding how a compound is biotransformed by enzymatic systems outside a living organism, typically using isolated systems such as liver microsomes or purified enzymes. These investigations help in identifying metabolic pathways and potential metabolites.
Biotransformation refers to the enzymatic modification of a chemical compound, often increasing its polarity to facilitate excretion. These processes are primarily mediated by enzymes, which can be categorized into microsomal (e.g., cytochrome P450 enzymes) and non-microsomal systems. In vitro studies using liver microsomes and purified enzymes are standard for investigating enzymatic biotransformations and predicting in vivo metabolism. However, specific research findings detailing the enzymatic biotransformations of this compound in isolated systems, such as human liver microsomes or with purified enzymes, are not available in the provided search results. This compound is mentioned in the context of biotransformation enzyme systems in general.
Metabolite identification and structural elucidation are critical steps in drug development, involving the detection and characterization of metabolites formed in biological matrices using advanced analytical techniques. High-resolution mass spectrometry (HRMS), often coupled with liquid chromatography (LC-MS/MS), is a primary tool for this purpose, allowing for the detection and structural characterization of metabolites even in complex biological samples. While the methodologies for identifying and elucidating metabolites in preclinical matrices are well-established, specific findings or identified metabolites for this compound in such matrices are not detailed in the provided information.
Characterization of this compound's Metabolic Stability and Degradation Pathways in Preclinical Contexts
Characterizing the metabolic stability and degradation pathways of a compound is a fundamental aspect of preclinical drug development. This assessment provides crucial insights into a compound's potential pharmacokinetic behavior, including its half-life, bioavailability, and the likelihood of drug-drug interactions.
Methodology of Preclinical Metabolic Stability Studies
In vitro metabolic stability assays are widely employed during the early phases of drug discovery and development to predict a compound's in vivo fate. These assays typically involve incubating the test compound with metabolically competent biological systems, such as:
Liver Microsomes : These subcellular fractions contain membrane-bound drug-metabolizing enzymes, predominantly cytochrome P450 enzymes, which are primarily responsible for Phase I metabolism. Microsomal stability assays are used to measure the in vitro intrinsic clearance (CLint) of a compound, providing an indication of how quickly it is metabolized by these enzymes.
Hepatocytes : Whole liver cells (hepatocytes) offer a more comprehensive model as they contain both Phase I and Phase II metabolic enzymes, as well as transporters. Assays with hepatocytes can provide a more holistic view of a compound's metabolic fate.
For these assays, the compound is incubated with the chosen metabolic model (e.g., human, rat, mouse, dog, or monkey liver microsomes/hepatocytes) over a defined time course. The disappearance of the parent compound is monitored, typically using liquid chromatography-tandem mass spectrometry (LC-MS/MS) or high-resolution mass spectrometry.
Key pharmacokinetic parameters derived from these studies include:
Half-life (t1/2) : The time it takes for half of the initial amount of the compound to be metabolized.
Intrinsic Clearance (CLint) : A measure of the inherent ability of the metabolizing enzymes to eliminate the unbound drug.
These in vitro data are then scaled to predict in vivo hepatic clearance, bioavailability, and in vivo half-life in humans and preclinical species. Metabolite identification, often performed using similar analytical techniques, is also crucial to understand the specific biotransformation reactions and to assess potential pharmacologically or toxicologically active metabolites.
This compound's Metabolic Stability and Degradation Pathways
Structure Activity Relationship Sar Studies of Iprotiazem Analogues
Rational Design and Directed Synthesis of Iprotiazem Analogues for SAR Profiling
Rational design in drug discovery involves using known information about a target or a lead compound to design new molecules with improved properties. This approach contrasts with traditional high-throughput screening by focusing on a more targeted synthesis of compounds. In the context of SAR profiling, rational design guides the synthesis of analogues where specific parts of the parent molecule, such as this compound, are systematically modified. These modifications can include altering functional groups, changing the length or branching of alkyl chains, introducing or removing chiral centers, or substituting different aromatic or heterocyclic rings. The directed synthesis ensures that these specific structural changes are incorporated, allowing researchers to correlate the modified structure with observed changes in biological activity. This iterative process helps in identifying key structural elements essential for activity and optimizing various physicochemical properties.
Elucidation of this compound's Pharmacophore and Essential Structural Motifs for Biological Activity
A pharmacophore represents the ensemble of steric and electronic features necessary to ensure optimal supramolecular interactions with a specific biological target structure and to trigger (or block) its biological response. The elucidation of a pharmacophore typically involves analyzing a set of active compounds (in this case, this compound and its hypothetical active analogues) to identify common structural features that are crucial for their biological activity. These features can include hydrogen bond donors, hydrogen bond acceptors, hydrophobic centers, aromatic rings, or positively/negatively ionizable groups. By superimposing the active analogues and identifying conserved spatial arrangements of these features, researchers can define the pharmacophore model. This model then serves as a blueprint for designing new compounds with enhanced activity and selectivity. Without specific SAR data for this compound analogues, the precise pharmacophoric elements of this compound cannot be detailed.
Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives
Quantitative Structure-Activity Relationship (QSAR) modeling aims to establish a mathematical relationship between the chemical structure of a series of compounds and their observed biological activity. The underlying principle is that small changes in molecular structure induce small variations in activity. QSAR models allow for the prediction of the biological activity of new, unsynthesized compounds, thereby guiding the design process and reducing the need for extensive experimental testing.
The first step in QSAR modeling involves selecting and deriving physicochemical descriptors that quantify various aspects of a molecule's structure. These descriptors can be broadly categorized into:
Electronic descriptors: Such as electronegativity, polarizability, and frontier orbital energies (e.g., HOMO, LUMO) that describe the electronic properties of a molecule.
Steric descriptors: Such as molecular volume, surface area, and shape descriptors that describe the three-dimensional bulk and shape of a molecule.
Hydrophobic descriptors: Such as logP or clogP, which quantify the lipophilicity of a compound, influencing its absorption, distribution, metabolism, and excretion (ADME) properties.
Topological descriptors: Based on the connectivity of atoms in a molecule, irrespective of its 3D conformation.
Quantum-chemical descriptors: Derived from quantum mechanical calculations, providing insights into electron distribution and reactivity.
These descriptors are calculated for each compound in the dataset, forming the input for the QSAR model.
Once the descriptors are derived, various statistical methods are employed to develop a mathematical model that correlates these descriptors with the biological activity. Common methods include multiple linear regression (MLR), partial least squares (PLS), artificial neural networks (ANNs), and k-nearest neighbors (kNN).
The developed QSAR models undergo rigorous validation to ensure their robustness and predictive power. This typically involves both internal and external validation.
Internal validation: Often performed using techniques like cross-validation (e.g., leave-one-out (Q2LOO) or leave-many-out (Q2LMO)) and Y-scrambling. This assesses the model's consistency and its ability to predict the activity of compounds within the training set.
External validation: Involves using an independent test set of compounds that were not used in the model's development. Metrics like R² (coefficient of determination), adjusted R² (R²adj), and concordance correlation coefficient (CCCext) are used to evaluate the model's predictive accuracy on new data. A robust QSAR model should exhibit good statistical parameters for both training and test sets, indicating its reliability for predicting the activity of novel derivatives.
Selection and Derivation of Physicochemical Descriptors
Computational Chemistry and Molecular Modeling Approaches in this compound SAR Studies
Computational chemistry and molecular modeling play an integral role in modern SAR studies, providing atomic-level insights into ligand-target interactions and guiding the design of new molecules.
Molecular docking is a computational technique that predicts the preferred orientation (binding pose) of a ligand (like this compound) when bound to a specific protein target (receptor) to form a stable complex. It aims to estimate the binding affinity between the ligand and the target, often expressed as a binding energy score. Docking algorithms search for the optimal ligand conformation and position within the target's binding site, considering various interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic forces. This provides valuable information about the key residues involved in binding and the specific structural features of the ligand that contribute to its affinity.
Molecular dynamics (MD) simulations extend molecular docking by simulating the time-dependent behavior of the ligand-target complex in a dynamic environment, typically including solvent molecules and ions. Unlike static docking, MD simulations account for the flexibility of both the ligand and the protein, providing a more realistic representation of their interactions. These simulations can reveal the stability of the binding pose, conformational changes upon binding, and the strength of specific interactions over time. By analyzing trajectories from MD simulations, researchers can gain deeper insights into the binding mechanism, identify transient interactions, and refine their understanding of the SAR.
Conformational Analysis and Energy Landscape Mapping of this compound
Conformational analysis is a fundamental aspect of understanding a molecule's behavior, especially for flexible compounds like this compound, which can adopt various spatial arrangements. The specific conformation a molecule assumes can significantly influence its ability to interact with biological targets, such as receptors or enzymes . The goal of conformational analysis is to identify stable conformers and the energy barriers between them, thereby mapping the molecule's energy landscape .
Commonly employed computational methods for exploring the conformational space and mapping the energy landscape include:
Quantum Mechanics (QM) Calculations: QM methods, such as ab initio or density functional theory (DFT) calculations, provide a highly accurate description of a molecule's electronic structure and energetics . These calculations can be used to optimize the geometry of different conformers and determine their relative energies, offering a precise view of the energy landscape's minima (stable conformers) and transition states (energy barriers) .
The energy landscape of a molecule depicts its potential energy as a function of its conformational coordinates . For this compound, mapping this landscape would involve identifying all energetically accessible conformations and the pathways for interconversion between them. This information is critical because a molecule's biological activity often depends on its ability to adopt a specific "bioactive" conformation that fits a target binding site . While general methodologies for conformational analysis and energy landscape mapping are well-established and widely applied in chemical research , specific detailed research findings on the conformational analysis and energy landscape mapping of this compound were not identified in the current search. Such studies would typically involve identifying key dihedral angles, assessing their rotational barriers, and determining the most populated conformers under various conditions.
In Silico Prediction of this compound's Biological Activities and Potential Interactions
In silico prediction methods leverage computational tools to predict the biological activities and potential interactions of chemical compounds, playing a significant role in modern drug discovery by enabling efficient screening and prioritization of molecules . These methods are based on the principle that compounds with similar chemical structures often exhibit similar bioactivities .
Key in silico techniques relevant to predicting this compound's activities and interactions include:
Pharmacophore Modeling: A pharmacophore represents the essential steric and electronic features of a molecule that are necessary to ensure optimal supramolecular interactions with a specific biological target and to trigger or block its biological response . Pharmacophore models typically describe features such as hydrogen bond donors (HBD), hydrogen bond acceptors (HBA), hydrophobic groups (HY), aromatic rings (AR), and charged groups . These models can be generated from known active compounds (ligand-based) or from the structure of the target protein (structure-based) . Once a pharmacophore model is validated, it can be used as a query to virtually screen large databases of compounds, identifying potential new leads that share the crucial interaction features .
Molecular Docking: Molecular docking is a computational technique that predicts the preferred orientation of a ligand (like this compound) when bound to a protein target to form a stable complex . It aims to predict the binding mode and affinity between the molecule and its target, providing insights into the specific interactions (e.g., hydrogen bonds, hydrophobic interactions, π-π stacking) that stabilize the complex . This method is crucial for understanding how a compound might exert its biological effect by interacting with specific proteins or enzymes .
This compound has been characterized as a vasodilator . Furthermore, patent literature mentions this compound in contexts that suggest other potential biological roles, including its use as a "non-bioactive binder of receptors" or as a component in "vectors which target proteoglycans" . Another patent specifically refers to "this compound base" within the context of peptidomimetic protease inhibitors, particularly as a component in compounds useful as Hepatitis C NS3 protease inhibitors . These mentions suggest potential interactions with various biological targets, including receptors, proteoglycans, and proteases.
While the general principles and applications of in silico prediction methods are well-established , specific detailed research findings from in silico prediction studies focusing on this compound's full spectrum of biological activities or detailed interaction profiles with specific targets were not identified in the current search. Such studies, if conducted, would typically involve:
Analytical Methodologies for Iprotiazem Research
Development and Validation of Chromatographic Methods for Iprotiazem Quantification
Chromatographic methods are fundamental for the separation, identification, and quantification of this compound and its potential impurities. The development and subsequent validation of these methods are critical steps to ensure their reliability and suitability for their intended analytical purpose.
High-Performance Liquid Chromatography (HPLC) is a widely utilized analytical technique in the pharmaceutical industry for assessing the purity and potency of drug substances like this compound . HPLC separates components within a liquid sample by forcing a mobile phase through a column packed with a stationary phase. Different components interact with the stationary phase to varying degrees, leading to their separation . The separated components are then detected, typically by UV-visible spectrophotometry, fluorescence, or mass spectrometry .
An illustrative example of purity determination via HPLC might involve comparing the peak area of this compound to the sum of all peak areas, as shown in the conceptual table below.
Table 1: Illustrative HPLC Purity Determination (Conceptual Data)
| Component | Peak Area (mAU*s) | Area Percentage (%) |
| This compound | 9850 | 98.5 |
| Impurity A | 50 | 0.5 |
| Impurity B | 100 | 1.0 |
| Total | 10000 | 100.0 |
Note: This table presents conceptual data for illustrative purposes only and is not derived from specific this compound research.
Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS/MS) represents an advanced evolution of HPLC, offering significant enhancements in sensitivity, specificity, and speed for the analysis of compounds such as this compound . UPLC systems operate at higher pressures and utilize smaller stationary phase particles compared to traditional HPLC, leading to superior chromatographic resolution and faster run times .
The coupling with tandem mass spectrometry (MS/MS) provides highly specific detection by measuring the mass-to-charge ratios of precursor ions and their characteristic fragment ions . This dual selectivity makes UPLC-MS/MS particularly powerful for quantifying analytes at very low concentrations, even in complex sample matrices, and for distinguishing this compound from co-eluting interferences . Its robustness and sensitivity make it an ideal choice for trace analysis and studies requiring high throughput .
An illustrative example of UPLC-MS/MS sensitivity could involve reporting the lower limit of quantification (LLOQ) for this compound.
Table 2: Illustrative UPLC-MS/MS Sensitivity Parameters (Conceptual Data)
| Parameter | Value (Conceptual) |
| LLOQ | 0.1 ng/mL |
| LOD | 0.03 ng/mL |
| Linear Range | 0.1 - 1000 ng/mL |
Note: This table presents conceptual data for illustrative purposes only and is not derived from specific this compound research.
Method validation is a critical process that confirms an analytical method is suitable for its intended purpose, ensuring the consistency, reliability, and accuracy of the data obtained . Key parameters evaluated during the validation of chromatographic methods for this compound include:
Linearity: This parameter assesses the method's ability to produce test results that are directly proportional to the concentration of the analyte within a specified range . It is typically established by analyzing a series of solutions with known concentrations of this compound and plotting the detector response against the concentration. A minimum of five concentrations is often recommended for linearity studies .
Accuracy: Accuracy expresses the closeness of agreement between the value obtained by the method and the true or accepted reference value . It is often assessed by analyzing samples spiked with known amounts of this compound and calculating the recovery .
Precision: Precision measures the closeness of agreement among individual measurements when the method is applied repeatedly to multiple samplings of the same homogeneous sample . It is typically evaluated at three levels:
Repeatability (Intra-day precision): Assessed under the same operating conditions over a short interval of time .
Intermediate Precision (Inter-day precision): Assessed within the same laboratory but on different days, with different analysts, or using different equipment .
Reproducibility: Assessed between different laboratories .
Limit of Detection (LOD): The lowest concentration of this compound in a sample that can be detected, but not necessarily quantified, under the stated experimental conditions . It is often determined based on a signal-to-noise ratio (S/N) of 3:1 .
Limit of Quantification (LOQ): The lowest concentration of this compound that can be quantified with acceptable accuracy and precision . The LOQ is typically determined based on an S/N ratio of 10:1 .
Robustness: This parameter evaluates the method's capacity to remain unaffected by small, deliberate variations in method parameters, such as changes in mobile phase composition, pH, column temperature, or flow rate . Demonstrating robustness provides an indication of the method's reliability during normal usage .
Table 3: Illustrative Method Validation Parameters and Typical Criteria (Conceptual Data)
| Validation Parameter | Typical Acceptance Criteria (Conceptual) |
| Linearity (R²) | ≥ 0.999 |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (%RSD) | ≤ 2.0% (Repeatability) |
| ≤ 5.0% (Intermediate Precision) | |
| LOD (S/N) | 3:1 |
| LOQ (S/N) | 10:1 |
| Robustness | Minimal impact on results with small variations |
Note: This table presents conceptual data for illustrative purposes only and is not derived from specific this compound research. %RSD refers to Percentage Relative Standard Deviation.
Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS/MS) Approaches for Enhanced Sensitivity and Specificity
Spectroscopic and Other Advanced Analytical Techniques for this compound Characterization
Beyond quantification, advanced analytical techniques provide crucial insights into the molecular structure and characteristics of this compound, ensuring its identity and confirming its chemical composition.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural elucidation and confirmation of organic compounds, including this compound . NMR provides detailed information about the arrangement of atoms within a molecule by detecting the magnetic properties of atomic nuclei, most commonly hydrogen (¹H NMR) and carbon (¹³C NMR) .
¹H NMR Spectroscopy: Provides information on the number of chemically distinct proton environments, their relative abundance (integration), their chemical environment (chemical shift), and the number of neighboring protons (multiplicity/coupling constants) . This allows for the mapping of hydrogen atoms within the this compound molecule.
¹³C NMR Spectroscopy: Reveals the number of distinct carbon environments in the molecule . While less sensitive than ¹H NMR, it provides valuable information about the carbon skeleton.
Two-Dimensional (2D) NMR Spectroscopy: Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) provide information about correlations between protons, or between protons and carbons, even across multiple bonds . These experiments are crucial for unambiguously assigning signals and confirming the complex structure of this compound.
The data acquired from NMR spectrometers provides crucial evidence of compound identity, often required for regulatory submissions .
Mass Spectrometry (MS) is an analytical technique used to measure the mass-to-charge ratio (m/z) of ionized molecules and their fragments . For this compound, MS is vital for determining its precise molecular weight and for generating characteristic fragmentation patterns that aid in structural elucidation.
Molecular Weight Determination: The most important ion in a mass spectrum is often the molecular ion (M⁺), which represents the ionized, intact molecule and directly indicates its molecular weight . "Soft" ionization techniques, such as Electrospray Ionization (ESI), are particularly useful for generating abundant molecular ions, especially for larger or more polar compounds like pharmaceuticals, without causing extensive fragmentation .
Fragment Analysis: During the ionization process, molecules can break down into smaller, charged fragments, creating a unique fragmentation pattern . Analyzing these fragment ions provides valuable information about the structural components and functional groups within the this compound molecule . Electron Ionization (EI) is a common "hard" ionization technique that typically produces both molecular ions and abundant fragment ions, facilitating structural interpretation by comparing the fragmentation pattern to reference spectra .
MS, especially when coupled with chromatography (e.g., LC-MS), can analyze complex mixtures and is the only technique that directly determines the molecular mass of a compound .
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Chromophore Analysis
Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopies are fundamental analytical techniques employed to characterize the functional groups and chromophores present within a chemical compound like this compound. While specific spectral data for this compound are not widely available in public databases, its chemical structure allows for the prediction of characteristic absorption bands and regions.
Infrared (IR) Spectroscopy: IR spectroscopy provides insights into the vibrational modes of molecular bonds, enabling the identification of key functional groups. This compound's complex structure contains several functional groups that would exhibit characteristic IR absorption bands. These include:
Carbonyl Group (C=O): The 1,4-benzothiazin-3-one core contains a carbonyl group. Amides typically show strong C=O stretching vibrations. For a cyclic amide or lactam structure, this absorption is generally observed in the range of 1630-1700 cm⁻¹ .
N-H Stretching: Depending on the substitution pattern of the nitrogen atoms within the piperazine (B1678402) and benzothiazinone rings, N-H stretching vibrations may be present. Primary and secondary amines typically show N-H stretching bands in the 3300-3500 cm⁻¹ range, often as multiple peaks for primary amines and a single peak for secondary amines .
C-H Stretching: Aliphatic C-H stretching vibrations from the isopropyl, methyl, and various alkyl chains would appear in the 2850-3000 cm⁻¹ region . Aromatic C-H stretching vibrations, characteristic of the benzene (B151609) rings and the trimethoxyphenyl group, would be observed slightly higher, typically above 3000 cm⁻¹ .
C-O Stretching: Ether linkages, such as those in the trimethoxyphenyl group and the butoxy chain, would contribute to C-O stretching absorptions, generally found in the 1000-1300 cm⁻¹ range .
Aromatic Ring Vibrations: Benzene ring skeletal vibrations are typically observed in the 1450-1600 cm⁻¹ region, often appearing as multiple bands .
An illustrative table of expected IR absorption ranges for functional groups found in this compound is provided below:
| Functional Group | Expected IR Absorption Range (cm⁻¹) | Intensity | Assignment/Notes |
| Amide (C=O) | 1630-1700 | Strong | Carbonyl stretch in cyclic amide/lactam |
| N-H (Amine/Amide) | 3300-3500 | Weak-Medium | N-H stretch (may be one or two peaks depending on N substitution) |
| C-H (Aliphatic) | 2850-3000 | Medium-Strong | C-H stretch (methyl, methylene, isopropyl groups) |
| C-H (Aromatic) | >3000 | Medium | C-H stretch on aromatic rings |
| C-O (Ether) | 1000-1300 | Strong | C-O stretch in ether linkages |
| Aromatic C=C | 1450-1600 | Medium-Strong | Ring stretching vibrations |
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy is used to analyze the electronic transitions within molecules, particularly those with chromophores—groups that absorb light in the UV or visible regions of the electromagnetic spectrum . This compound contains several chromophoric systems due to its aromatic rings and conjugated double bonds.
Aromatic Rings: The benzene rings present in this compound (e.g., the phenyl group attached to the benzothiazinone and the trimethoxyphenyl group) are strong chromophores. Benzene derivatives typically exhibit strong absorption bands in the UV region, often around 200-280 nm, corresponding to π→π* transitions . Substituents on these rings can influence the exact absorption maxima and intensity.
Conjugated Systems: The 1,4-benzothiazin-3-one core, with its carbonyl group conjugated with the aromatic ring and nitrogen, forms an extended π-electron system. This conjugation would lead to significant absorption in the UV region, potentially extending into the visible region depending on the extent of conjugation and the presence of auxochromes (groups that enhance the absorption of chromophores) .
Non-bonding Electrons (n→π* transitions): Heteroatoms such as oxygen, nitrogen, and sulfur within the molecule possess non-bonding electron pairs. These can undergo n→π* transitions, typically resulting in weaker absorption bands at longer wavelengths compared to π→π* transitions .
The UV-Vis spectrum of this compound would likely show characteristic absorption maxima in the ultraviolet range, indicative of its aromatic and conjugated systems. The precise λmax values would be determined experimentally and are crucial for quantitative analysis.
Bioanalytical Methodologies for this compound and its Metabolites in Preclinical Biological Samples
Bioanalytical methodologies are critical for quantifying drug candidates and their metabolites in biological matrices during preclinical development. These studies provide essential pharmacokinetic (PK) and toxicokinetic (TK) data, which inform subsequent clinical trials . For a complex small molecule like this compound, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard due to its high sensitivity, selectivity, and robustness .
Sample Preparation: Biological samples (e.g., plasma, urine, feces, and various tissues) collected from preclinical animal studies (e.g., rats, mice) require extensive preparation to isolate the analyte(s) of interest from endogenous interferences . Common sample preparation techniques include:
Protein Precipitation (PP): A simple and rapid method to remove proteins from plasma or serum by adding an organic solvent (e.g., acetonitrile, methanol) .
Liquid-Liquid Extraction (LLE): Involves partitioning the analyte between an aqueous biological matrix and an immiscible organic solvent .
Solid-Phase Extraction (SPE): A more selective technique using a solid sorbent to retain the analyte while impurities are washed away, followed by elution of the analyte .
Chromatographic Separation (LC): Following sample preparation, liquid chromatography (LC) separates this compound from its metabolites and other matrix components based on their physicochemical properties. Reverse-phase HPLC is commonly used, employing C18 columns and gradients of aqueous and organic mobile phases . The choice of column, mobile phase composition, and flow rate is optimized to achieve adequate resolution and retention of this compound and its potential metabolites.
Mass Spectrometric Detection (MS/MS): Tandem mass spectrometry (MS/MS) provides highly specific and sensitive detection. For small molecules like this compound, electrospray ionization (ESI) is typically used to generate protonated molecular ions ([M+H]+), followed by fragmentation in the collision cell to produce characteristic product ions . Multiple Reaction Monitoring (MRM) mode is frequently employed for quantitative analysis, monitoring specific precursor-to-product ion transitions for this compound and its internal standard, as well as for identifying and quantifying metabolites .
Metabolite Identification and Profiling: Understanding the metabolic fate of this compound in preclinical species is crucial. Metabolite identification studies aim to elucidate the structures of metabolites formed in vivo and in vitro (e.g., using liver microsomes or hepatocytes) . High-resolution mass spectrometry (HRMS), often coupled with LC (LC-HRMS), is invaluable for this purpose, providing accurate mass measurements that aid in determining elemental compositions of metabolites . Fragmentation patterns from MS/MS experiments help in proposing metabolite structures, identifying sites of biotransformation (e.g., hydroxylation, dealkylation, glucuronidation) .
While specific data for this compound's metabolites are not available in the public domain, preclinical studies for similar compounds would typically involve:
In vitro metabolism studies: Incubation with liver microsomes or hepatocytes from relevant preclinical species (e.g., rat, dog, monkey) and human to identify initial metabolic pathways and species differences .
In vivo metabolite profiling: Analysis of plasma, urine, and fecal samples from dosed animals to identify and quantify circulating and excreted metabolites .
Structural elucidation: Using advanced MS techniques (e.g., LC-HRMS/MS, accurate mass measurements, fragmentation analysis) to confirm the chemical structures of identified metabolites .
Pharmacokinetic (PK) Studies: Preclinical PK studies in animals (e.g., rats, mice) are conducted to determine how this compound is absorbed, distributed, metabolized, and excreted (ADME) . These studies involve:
Dosing: Administration of this compound via relevant routes (e.g., oral, intravenous) .
Sample Collection: Serial collection of blood samples at various time points post-dosing .
Quantification: Measurement of this compound and its major metabolites in biological matrices using validated LC-MS/MS methods .
PK Parameter Determination: Calculation of key PK parameters, such as maximum plasma concentration (Cmax), time to reach Cmax (Tmax), area under the curve (AUC), half-life (t½), clearance (CL), and volume of distribution (Vd) . These parameters are crucial for understanding the compound's exposure and disposition in vivo.
An example of typical bioanalytical parameters and their relevance in preclinical studies is shown below:
| Parameter | Description | Analytical Technique | Relevance in Preclinical Studies |
| Cmax | Maximum observed drug concentration in plasma | LC-MS/MS | Indicates peak exposure |
| Tmax | Time to reach Cmax | LC-MS/MS | Indicates rate of absorption |
| AUC | Area Under the Concentration-Time Curve | LC-MS/MS | Represents total drug exposure over time |
| t½ (Half-life) | Time required for the drug concentration to reduce by half | LC-MS/MS | Indicates duration of drug presence and elimination rate |
| CL (Clearance) | Volume of plasma cleared of drug per unit time | LC-MS/MS | Reflects efficiency of drug elimination |
| Vd (Volume of Distribution) | Apparent volume into which the drug distributes in the body | LC-MS/MS | Indicates extent of drug distribution into tissues |
| Metabolite Identification | Structural elucidation of transformed drug products | LC-HRMS/MS | Understanding metabolic pathways and potential active/toxic metabolites |
| Matrix Effect | Influence of co-eluting matrix components on analyte ionization | LC-MS/MS | Critical for method validation and reliability |
The development and validation of these bioanalytical methods adhere to regulatory guidelines (e.g., GLP standards) to ensure the reliability and reproducibility of the data generated for regulatory submissions .
Future Directions and Emerging Research Avenues for Iprotiazem
Integration of Omics Technologies (e.g., transcriptomics, metabolomics) in Iprotiazem Research
Omics technologies, encompassing genomics, transcriptomics, proteomics, and metabolomics, offer a holistic view of biological systems by characterizing and quantifying pools of biological molecules . These high-throughput approaches provide insights into the complex interactions between genes, proteins, and metabolites, revolutionizing the understanding of biological processes and disease mechanisms .
In the context of this compound research, the integration of omics technologies could provide profound insights into its mechanism of action and its effects on biological systems. Transcriptomics, which analyzes gene expression profiles, could reveal the specific genes and pathways modulated by this compound, offering a detailed understanding of its cellular targets and downstream effects. Metabolomics, the study of small molecule metabolites, could identify metabolic changes induced by this compound, potentially uncovering novel biomarkers for its efficacy or revealing previously unknown metabolic pathways influenced by the compound. Proteomics could identify and quantify the proteins affected by this compound, providing a direct link to its molecular targets and signaling cascades. Furthermore, multi-omics integration, combining data from various omics layers, could enable a more comprehensive understanding of this compound's systemic impact and help identify potential off-target effects or patient-specific responses . Such integrated analyses are pivotal for biomarker discovery and for improving therapeutic predictions in drug development .
Advancements in Preclinical Model Systems for this compound Evaluation (e.g., organoids, microphysiological systems, 3D cell cultures)
Traditional two-dimensional (2D) cell cultures and animal models have been foundational in drug discovery, yet they often fall short in accurately mimicking the complex physiological conditions and human cellular responses observed in vivo . The development of advanced preclinical model systems, such as organoids, microphysiological systems (MPS, also known as organs-on-a-chip), and three-dimensional (3D) cell cultures, represents a significant leap forward in drug evaluation .
These advanced models offer several advantages for evaluating this compound. Organoids are intricate 3D cellular models derived from stem cells that self-organize into structures mimicking organ architecture and function, providing a more physiologically relevant environment than 2D cultures . MPS, or organs-on-a-chip, further enhance this by incorporating microfluidic technology to emulate physiological conditions such as perfusion and mechanical forces, crucial for tissue and organ physiology . Both organoids and MPS can better predict the efficacy and safety of drug candidates, thereby improving the quality of preclinical tests before human clinical trials . For this compound, utilizing these models could allow for more accurate assessment of its effects on specific human tissues (e.g., cardiac, neurological, or inflammatory tissues, depending on its target indications) in a controlled, human-relevant environment. This could lead to a more precise understanding of its pharmacological activity and potential tissue-specific responses, contributing valuable information for personalized medicine approaches . Furthermore, 3D cell cultures, which provide a more complex cellular microenvironment than 2D cultures, can offer improved insights into cell-cell interactions and drug penetration, which are critical for understanding this compound's behavior in a more native tissue context.
Computational and Artificial Intelligence-Driven Approaches in this compound Discovery and Optimization
The integration of computational tools and artificial intelligence (AI), including machine learning (ML), is revolutionizing drug discovery by accelerating the pace of research and significantly reducing development costs . These approaches enable the prediction of drug behavior, identification of new drug targets, and optimization of drug designs with enhanced efficiency .
Exploration of Novel Delivery Systems for Preclinical Efficacy Enhancement of this compound (excluding administration details)
Novel drug delivery systems are designed to overcome limitations of traditional drug formulations, such as poor solubility, instability, and inefficient systemic delivery, ultimately enhancing therapeutic efficacy and reducing toxicity . These systems can improve a drug's bioavailability, enable targeted delivery to specific tissues or cells, and provide sustained release, optimizing its pharmacokinetic profile .
Q & A
Basic Research Questions
Q. What are the established molecular targets and mechanisms of action of Iprotiazem, and what experimental methodologies validate these findings?
- Methodological Answer: Target identification typically involves in vitro binding assays (e.g., radioligand displacement), followed by functional studies using electrophysiology or calcium flux assays to confirm activity. For example, studies may use patch-clamp techniques to assess this compound’s modulation of ion channels in cardiomyocytes . Structural analysis via X-ray crystallography or cryo-EM further elucidates binding interactions. Validate findings using knockout models or siRNA silencing to establish target specificity .
Q. What pharmacokinetic properties of this compound are critical for preclinical studies, and how are these parameters measured?
- Methodological Answer: Key parameters include bioavailability, half-life (t½), and tissue distribution. Use HPLC-MS to quantify plasma/tissue concentrations over time in animal models. Metabolic stability is assessed via liver microsome assays, while CYP450 inhibition/induction studies identify drug-drug interaction risks. Employ compartmental modeling (e.g., non-linear mixed-effects modeling) to extrapolate human pharmacokinetics .
Q. Which in vitro and in vivo models are most validated for studying this compound’s efficacy and toxicity?
- Methodological Answer:
- In vitro: Primary cardiomyocytes or heterologous expression systems (e.g., HEK293 cells expressing target channels) for functional assays.
- In vivo: Rodent models of arrhythmia (e.g., chemically induced ventricular tachycardia) or ischemia-reperfusion injury. Toxicity screening includes hERG assays for cardiac liability and repeated-dose studies in rodents .
Advanced Research Questions
Q. How can researchers resolve contradictions in this compound’s reported efficacy across different experimental models?
- Methodological Answer: Conduct a systematic review with meta-analysis to quantify heterogeneity. Stratify data by model type (e.g., species, disease induction method) and assess bias using tools like SYRCLE’s risk-of-bias checklist. Perform sensitivity analyses to identify confounding variables (e.g., dosing regimen, genetic background). Reconcile discrepancies via head-to-head comparative studies under standardized conditions .
Q. What are the challenges in designing clinical trials for this compound, and how can adaptive trial designs address them?
- Methodological Answer: Challenges include patient stratification (e.g., genetic polymorphisms affecting drug response) and endpoint selection (e.g., surrogate vs. clinical outcomes). Adaptive designs allow mid-trial modifications, such as dose adjustments based on interim PK/PD data. Use Bayesian statistics to incorporate prior preclinical data, improving power and reducing sample size .
Q. How can multi-omics approaches enhance understanding of this compound’s off-target effects and long-term safety?
- Methodological Answer: Integrate transcriptomics (RNA-seq), proteomics (LC-MS/MS), and metabolomics (NMR) from treated vs. control models. Apply pathway enrichment analysis (e.g., DAVID, MetaboAnalyst) to identify perturbed biological processes. Validate findings using CRISPR-Cas9 screens or organ-on-a-chip systems to isolate tissue-specific effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
